molecular formula C9H18N2O B13181505 N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B13181505
M. Wt: 170.25 g/mol
InChI Key: RKRBELDRDOACDT-UHFFFAOYSA-N
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Description

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide is an organic compound with the molecular formula C10H20N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide typically involves the reaction of 2-methylpyrrolidine with propanoyl chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methylpyrrolidine attacks the carbonyl carbon of propanoyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A similar compound with a pyrrolidone ring instead of a pyrrolidine ring.

    N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide: A closely related compound with an acetamide group instead of a propanamide group.

Uniqueness

N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl-substituted pyrrolidine ring and propanamide group make it a versatile compound for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

InChI

InChI=1S/C9H18N2O/c1-3-8(12)10-7-9(2)5-4-6-11-9/h11H,3-7H2,1-2H3,(H,10,12)

InChI Key

RKRBELDRDOACDT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1(CCCN1)C

Origin of Product

United States

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